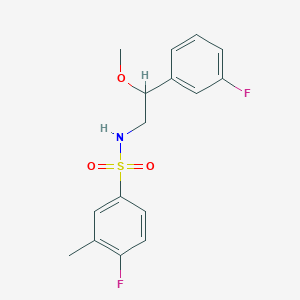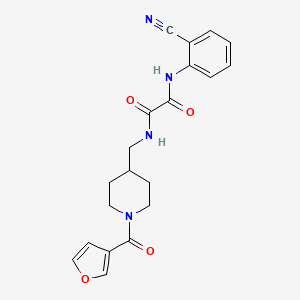
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known as MPP, is a synthetic compound that belongs to the class of enamide derivatives. MPP has been extensively studied for its potential therapeutic applications in the field of neuroscience. In
Mecanismo De Acción
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the brain. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines in the brain, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide can also increase the levels of antioxidants, such as glutathione, which protect cells against oxidative damage. In addition, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been found to increase the levels of the neurotransmitter GABA, which has a calming effect on the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has not been extensively studied in vivo, and more research is needed to fully understand its effects on the brain.
Direcciones Futuras
There are several future directions for research on (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide. One area of interest is the potential use of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been shown to have neuroprotective effects, and it may be able to prevent or slow the progression of these diseases. Another area of interest is the development of new synthetic derivatives of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide with improved pharmacological properties. These derivatives could be used to target specific signaling pathways in the brain and could have potential therapeutic applications in a variety of neurological disorders.
Conclusion:
In conclusion, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. It possesses neuroprotective, anticonvulsant, and analgesic properties, and has been shown to modulate various signaling pathways in the brain. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has several advantages for lab experiments, but also has some limitations. Future research on (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide could lead to the development of new treatments for neurodegenerative diseases and other neurological disorders.
Métodos De Síntesis
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide can be synthesized through a two-step process involving the condensation of 4-methylbenzaldehyde and 4-propoxybenzaldehyde with propionyl chloride, followed by cyclization with triethylamine in the presence of acetic anhydride. This method yields pure (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide with high yield and purity.
Aplicaciones Científicas De Investigación
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to possess neuroprotective properties and can prevent neuronal damage caused by oxidative stress and inflammation. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has also been found to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Propiedades
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-14-22-18-11-6-16(7-12-18)8-13-19(21)20-17-9-4-15(2)5-10-17/h4-13H,3,14H2,1-2H3,(H,20,21)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXLNENCXNQGLT-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)
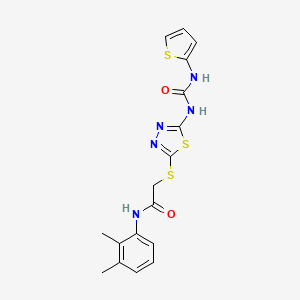
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)
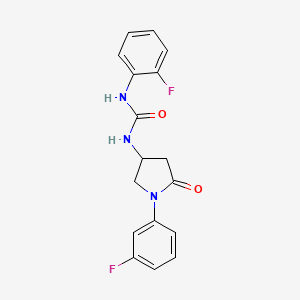
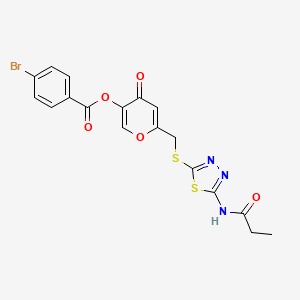
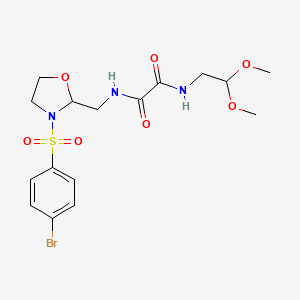
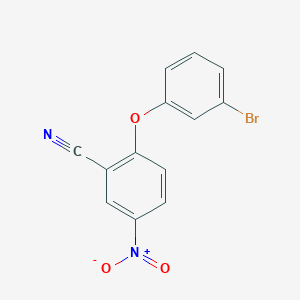
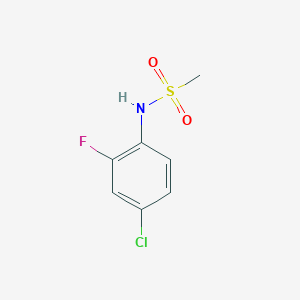
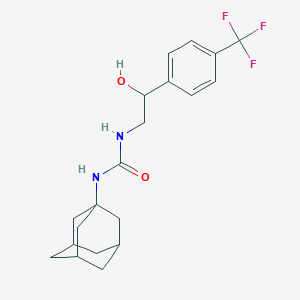
![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)
